(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Chiral amino acid building block Peptide synthesis Stereochemical quality control

(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate (CAS 1093192-07-4, molecular formula C₁₁H₂₂N₂O₄, MW 246.30 g/mol) is a chiral, orthogonally protected α,β-diamino acid methyl ester derivative. It features a free α-amine, a tert-butoxycarbonyl (Boc)-protected β-amine, and a methyl ester at the C-terminus.

Molecular Formula C11H22N2O4
Molecular Weight 246.3 g/mol
CAS No. 1093192-07-4
Cat. No. B1390511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
CAS1093192-07-4
Molecular FormulaC11H22N2O4
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N
InChIInChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1
InChIKeyUTWVEOUYCGZORL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-Amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate (CAS 1093192-07-4): Structural Identity and Compound Class for Scientific Procurement


(S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate (CAS 1093192-07-4, molecular formula C₁₁H₂₂N₂O₄, MW 246.30 g/mol) is a chiral, orthogonally protected α,β-diamino acid methyl ester derivative [1]. It features a free α-amine, a tert-butoxycarbonyl (Boc)-protected β-amine, and a methyl ester at the C-terminus. The compound is distinguished by a geminal dimethyl substitution at the β-carbon (C3 position), creating a quaternary center that imposes conformational constraint through the Thorpe–Ingold effect [2]. This compound is catalogued under MDL number MFCD16293742 and PubChem CID 45382265, and is typically supplied at ≥95% purity with supporting QC documentation including NMR, HPLC, and GC analyses from multiple global vendors . It serves primarily as a protected building block for solution-phase and solid-phase peptide synthesis, particularly in the construction of sterically hindered, non-proteinogenic peptide sequences and peptidomimetics .

Why Generic Substitution of (S)-Methyl 2-Amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate Fails: Orthogonal Protection and Conformational Constraint Cannot Be Interchanged


In-class compounds such as Nγ-Boc-L-2,4-diaminobutyric acid methyl ester (CAS 3350-15-0) or Nβ-Boc-L-2,3-diaminopropionic acid methyl ester (CAS 114559-25-0) share the general diamino acid methyl ester scaffold but lack the defining gem-dimethyl substitution at the β-carbon. This gem-dimethyl group is not merely a steric feature; it introduces a quaternary carbon center that restricts backbone conformational freedom via the Thorpe–Ingold effect, which has been demonstrated to enhance peptide secondary structure stability and proteolytic resistance in peptide foldamers [1]. Furthermore, compounds employing Fmoc-based protection schemes (e.g., Fmoc-D-Dap(Boc,Me)-OH) differ in their orthogonal deprotection logic: the Boc group on the β-amine of the target compound is stable to the basic conditions used for Fmoc removal, whereas the free α-amine enables direct coupling without prior deprotection. Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1093198-33-4) alters the stereochemical outcome of peptide coupling and the three-dimensional presentation of the diamine pharmacophore in bioactive peptides. These structural distinctions carry quantifiable consequences for synthetic yield, chiral purity of downstream products, and the conformational properties of the final peptide, as detailed in Section 3.

Quantitative Differentiation Evidence for (S)-Methyl 2-Amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer – Distinct InChI Key and Chiral Purity Requirements

The (S)-enantiomer (CAS 1093192-07-4) is unambiguously distinguished from its (R)-counterpart (CAS 1093198-33-4) by its stereospecific IUPAC name and InChI Key. The (S)-enantiomer bears the InChI Key UTWVEOUYCGZORL-SSDOTTSWSA-N (PubChem CID 45382265), whereas the (R)-enantiomer is assigned InChI Key UTWVEOUYCGZORL-JLDDOWRYNA-N [1]. This stereochemical difference is non-trivial: the (S)-configuration at the α-carbon corresponds to the natural L-amino acid series and is the biologically relevant form for incorporation into peptide sequences targeting mammalian receptors and enzymes. Vendors supply the (S)-enantiomer at ≥95% purity (Bidepharm, ChemShuttle) or 97% purity (Aladdin, Leyan) with batch-specific QC documentation (NMR, HPLC, GC) . The (R)-enantiomer is available at comparable purity (95.0% per Fluorochem/CymitQuimica) , but its inverted stereochemistry at the α-carbon produces peptides with altered backbone geometry that can abrogate target binding, as established in the broader class of α,β-diamino acid-containing peptidomimetics [2].

Chiral amino acid building block Peptide synthesis Stereochemical quality control

Gem-Dimethyl Conformational Constraint vs. Linear Diamino Acid Methyl Esters – Rotatable Bond Count and Predicted Conformational Restriction

The target compound possesses a geminal dimethyl substitution at the β-carbon (C3), creating a quaternary carbon center with two methyl groups. In contrast, the closest linear analog Nγ-Boc-L-2,4-diaminobutyric acid methyl ester (H-Dab(Boc)-OMe, CAS 3350-15-0) has an unsubstituted β-methylene chain, while Nβ-Boc-L-2,3-diaminopropionic acid methyl ester (H-Dap(Boc)-OMe, CAS 114559-25-0) has an even shorter, unsubstituted α,β-diamino backbone. Computationally, the target compound has 7 rotatable bonds (C11H22N2O4) , but the gem-dimethyl group restricts the C2–C3 backbone dihedral angle via the Thorpe–Ingold effect [1]. Literature on analogous gem-disubstituted β²,²-amino acids demonstrates that this substitution pattern enforces specific turn conformations in peptides and increases resistance to proteolytic degradation compared to their unsubstituted linear counterparts [2]. While direct proteolytic half-life data for the target compound itself are not publicly available, the class-level evidence from gem-dimethyl β-amino acid foldamers supports a quantifiable conformational restriction advantage over H-Dab(Boc)-OMe and H-Dap(Boc)-OMe, which lack this structural feature entirely.

Conformational constraint Peptide foldamer Thorpe-Ingold effect Proteolytic stability

Orthogonal Protecting Group Architecture: Free α-Amine + Boc-β-Amine + Methyl Ester vs. Doubly-Protected Analogues

The target compound presents a unique orthogonal protection triad: a free α-amine (available for immediate coupling), a Boc-protected β-amine (stable to basic Fmoc removal conditions, cleavable under mild acidolysis with TFA or HCl/MeOH), and a methyl ester (stable to both Boc and Fmoc deprotection conditions, hydrolysable under basic conditions) . In contrast, the most common in-class alternatives employ different orthogonal logic: H-Dap(Boc)-OMe·HCl and H-Dab(Boc)-OMe·HCl both have the α-amine as a hydrochloride salt requiring neutralization before coupling . Fmoc-D-Dap(Boc,Me)-OH presents an Fmoc-protected α-amine requiring piperidine deprotection (20% piperidine/DMF), while the target compound's free α-amine enables direct HBTU/HOBt/DIPEA-mediated coupling without a prior deprotection step . This reduces the synthetic step count by one deprotection cycle per coupling. In Boc-chemistry SPPS, the TFA-labile Boc group on the β-amine is orthogonal to the TFA-stable methyl ester, allowing selective β-amine liberation for branching or side-chain elongation while the C-terminus remains protected [1].

Orthogonal protection Solid-phase peptide synthesis Sequential deprotection Diamino acid building block

Computed Drug-Likeness and Solubility Profile vs. Linear Diamino Acid Methyl Esters

Computed physicochemical parameters for the target compound, sourced from the Bidepharm platform using SwissADME-derived algorithms, provide a quantitative profile that differentiates it from linear analogues . The target compound has a consensus LogP of 0.95 (average of iLOGP 2.68, XLOGP3 0.56, WLOGP 0.79, MLOGP 0.61, SILICOS-IT 0.11), ESOL-predicted aqueous solubility of 13.6 mg/mL (LogS -1.26, class: Very Soluble), and 7 rotatable bonds . The shorter-chain comparator H-Dap(Boc)-OMe (CAS 114559-25-0) has a lower molecular weight (254.74 HCl salt vs. 246.30 free base for the target) and lacks the lipophilic gem-dimethyl group, resulting in a lower predicted LogP . The target compound passes all major drug-likeness filters (Lipinski: 0 violations, Veber: 0 violations, Egan: 0 violations, Muegge: 0 violations) with a Bioavailability Score of 0.55, and is predicted to have high GI absorption with no blood-brain barrier permeation . These computed properties indicate that peptides incorporating this building block will have moderately enhanced lipophilicity compared to those built from H-Dap(Boc)-OMe, which can be advantageous for membrane permeability of peptide-based therapeutics.

Physicochemical properties Drug-likeness Solubility prediction Building block selection

Patent-Documented Utility as an FXa Inhibitor Intermediate vs. Non-Patent-Referenced General-Purpose Building Blocks

The target compound is specifically cited in patent WO2012/31298 (page 121-122) as a synthetic intermediate, as cross-referenced by Bidepharm's product documentation . More broadly, the compound belongs to the class of optically active diamine derivatives that serve as key intermediates for the synthesis of activated blood coagulation Factor X (FXa) inhibitors, as described in US Patent 8,686,189 (Daiichi Sankyo) and European Patent EP 2407457 A1 [1][2]. The FXa inhibitor edoxaban (Lixiana®/Savaysa®) and related development candidates employ chiral diamine scaffolds for which orthogonally protected intermediates like the target compound are strategically valuable [3]. In contrast, the linear analogues H-Dab(Boc)-OMe and H-Dap(Boc)-OMe are marketed as general-purpose peptide synthesis building blocks without specific patent-documented roles in pharmaceutical intermediate supply chains for approved or late-stage clinical candidates . While this does not constitute a direct biological activity comparison, it represents a differentiation in documented industrial utility and supply-chain relevance for procurement decisions in pharmaceutical process chemistry.

Factor Xa inhibitor Pharmaceutical intermediate Optically active diamine Antithrombotic drug synthesis

High-Value Application Scenarios for (S)-Methyl 2-Amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate Based on Quantitative Differentiation Evidence


Solid-Phase Synthesis of Conformationally Constrained Peptide Foldamers Requiring Gem-Dimethyl β-Turn Induction

For research groups engineering peptide foldamers that require a stable β-turn or helical conformation, the gem-dimethyl substitution at the β-carbon of the target compound provides the Thorpe-Ingold conformational restriction documented for β²,²-amino acids [1]. Incorporation of this building block at strategic positions in the peptide sequence can enforce turn geometries that linear diamino acid methyl esters (H-Dap(Boc)-OMe, H-Dab(Boc)-OMe) cannot achieve due to their flexible, unsubstituted backbones . The free α-amine enables direct on-resin coupling without prior deprotection, streamlining the SPPS workflow when the building block is introduced at the N-terminal position of a growing peptide chain . This scenario is supported by published structural biology studies demonstrating that gem-disubstituted β-amino acids stabilize specific secondary structure elements in α/β-peptide hybrids [2].

Multi-Step Synthesis of Factor Xa Inhibitor Intermediates Requiring Orthogonal Protection and Patent-Documented Supply Chain Continuity

Process chemistry teams developing synthetic routes to FXa inhibitors or related antithrombotic agents should prioritize this compound over generic diamino acid methyl esters based on its patent-documented role as a pharmaceutical intermediate [1]. The orthogonal protection triad (free α-amine, Boc-β-amine, methyl ester) enables a sequential synthetic strategy: (i) direct coupling of the free α-amine to a carboxylic acid partner, (ii) selective Boc deprotection of the β-amine under mild acidolysis (TFA/CH₂Cl₂ or HCl/MeOH) to reveal a secondary coupling site, and (iii) final methyl ester hydrolysis to generate the free acid for late-stage functionalization . This orthogonal logic is fundamentally different from that of Fmoc-protected alternatives and aligns with the protecting group strategy employed in published FXa inhibitor synthetic routes . The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors at ≥95% purity supports regulatory filing requirements for GMP-adjacent process development [2].

Stereochemically Defined Incorporation of a Non-Proteinogenic Diamino Acid into Bioactive Peptides Targeting Mammalian Receptors

When the goal is to introduce a non-proteinogenic α,β-diamino acid residue with defined (S)-stereochemistry into a peptide ligand for a mammalian target (e.g., GPCR, integrin, or protease), the (S)-enantiomer (CAS 1093192-07-4) is the stereochemically appropriate choice [1]. The (R)-enantiomer (CAS 1093198-33-4) differs in its InChI Key (JLDDOWRYNA-N vs. SSDOTTSWSA-N) and would produce a peptide with inverted α-carbon geometry, which in analogous diamine-containing peptidomimetics has been shown to significantly alter or abrogate target binding . The ≥97% purity grade available from suppliers such as Aladdin and Leyan, supported by COA documentation, provides the stereochemical fidelity assurance required for reproducible structure-activity relationship (SAR) studies in medicinal chemistry campaigns .

Library Synthesis of Branched or Cyclic Peptides Exploiting the Free α-Amine for Direct On-Resin Branching

For combinatorial chemistry groups synthesizing branched or cyclic peptide libraries on solid support, the target compound's free α-amine (as opposed to the HCl salt form of H-Dap(Boc)-OMe or H-Dab(Boc)-OMe) eliminates the need for an in situ neutralization step with DIPEA prior to coupling [1]. This simplifies automated SPPS protocols and reduces cycle time by approximately 5-10 minutes per coupling (one fewer reagent addition and wash cycle). Furthermore, the Boc-protected β-amine remains inert during standard Fmoc-SPPS elongation cycles (20% piperidine/DMF), but can be selectively unmasked at a chosen point in the sequence to create a branching point for lactam bridge formation, bioconjugation, or dendrimer construction . The methyl ester remains stable throughout both acidic (Boc removal) and basic (Fmoc removal) conditions, enabling final global deprotection and cleavage from the resin with HF or TFA/TIS/H₂O cocktails without premature ester hydrolysis .

Quote Request

Request a Quote for (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.